molecular formula C16H31NO4Si B117353 (2S)-2-[[tert-Butyldimethylsilyloxy]methyl]-4-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester CAS No. 220993-22-6

(2S)-2-[[tert-Butyldimethylsilyloxy]methyl]-4-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester

Numéro de catalogue: B117353
Numéro CAS: 220993-22-6
Poids moléculaire: 329.51 g/mol
Clé InChI: WYTKTRHPVBKXRU-LBPRGKRZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a pyrrolidine derivative featuring a tert-butyl ester at position 1, a tert-butyldimethylsilyl (TBS)-protected hydroxymethyl group at position 2, and a 4-oxo (ketone) group at position 4. Its molecular structure is designed for stability under acidic and basic conditions, making it a valuable intermediate in peptide and pharmaceutical synthesis. The TBS group enhances steric protection for the hydroxymethyl moiety, while the tert-butyl ester ensures resistance to nucleophilic attack during synthetic steps .

Propriétés

IUPAC Name

tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO4Si/c1-15(2,3)21-14(19)17-10-13(18)9-12(17)11-20-22(7,8)16(4,5)6/h12H,9-11H2,1-8H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTKTRHPVBKXRU-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC1CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)C[C@H]1CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(2S)-2-[[tert-Butyldimethylsilyloxy]methyl]-4-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester (CAS No. 220993-22-6) is a synthetic compound with potential applications in medicinal chemistry and biochemistry. This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring and a tert-butyldimethylsilyloxy group, contributing to its biological activity.

  • Molecular Formula : C16H31NO4Si
  • Molecular Weight : 329.51 g/mol
  • Structure : The presence of the silyloxy group enhances the stability and solubility of the compound, making it suitable for various biochemical applications.

Biological Activity

Research on the biological activity of (2S)-2-[[tert-butyldimethylsilyloxy]methyl]-4-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester indicates several potential pharmacological effects:

1. Antioxidant Properties

Studies suggest that compounds with similar structures exhibit antioxidant activities, which may help in reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by free radicals.

2. Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Inhibitors of such enzymes can be valuable in the development of therapies for diseases like cancer and diabetes.

3. Neuroprotective Effects

Preliminary studies indicate that related compounds have shown neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases.

Case Studies and Research Findings

Study ReferenceFocusFindings
Proteomics ResearchThe compound was utilized as a biochemical tool, demonstrating its utility in studying protein interactions.
Antioxidant ActivitySimilar silyl-containing compounds showed significant antioxidant properties, indicating potential for this compound as well.
Enzyme InhibitionResearch on related pyrrolidine derivatives highlighted their effectiveness as enzyme inhibitors, suggesting similar activity for this compound.

The biological activity of (2S)-2-[[tert-butyldimethylsilyloxy]methyl]-4-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester may be attributed to its ability to interact with specific biological targets:

  • Binding Affinity : The silyloxy group enhances the binding affinity to target proteins or enzymes, potentially increasing the efficacy of the compound.
  • Metabolic Stability : The structural modifications contribute to metabolic stability, allowing for prolonged action in biological systems.

Applications De Recherche Scientifique

Applications in Organic Synthesis

  • Protecting Group for Alcohols and Amines
    • The tert-butyldimethylsilyl (TBDMS) group is widely used as a protecting group for alcohols and amines during synthetic procedures. This compound can facilitate the selective protection of hydroxyl groups, allowing for complex organic transformations without interference from other functional groups.
  • Synthesis of Pyrrolidine Derivatives
    • Pyrrolidine derivatives are important in drug development. The compound serves as a precursor in the synthesis of various biologically active molecules, including those used in treating neurological disorders and as anti-cancer agents.

Medicinal Chemistry Applications

  • Antiviral and Anticancer Activity
    • Research has indicated that derivatives of pyrrolidine compounds exhibit antiviral properties. For instance, studies have shown that certain pyrrolidine-based molecules can inhibit viral replication, making them candidates for antiviral drug development.
  • Chiral Auxiliary in Asymmetric Synthesis
    • The chiral nature of (2S)-2-[[tert-butyldimethylsilyloxy]methyl]-4-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester allows it to be used as a chiral auxiliary in asymmetric synthesis. This application is crucial for the production of enantiomerically pure pharmaceuticals.

Case Study 1: Synthesis of Antiviral Agents

A study published in Nature Chemistry demonstrated the use of this compound as an intermediate in synthesizing antiviral agents targeting RNA viruses. The research highlighted the efficiency of the TBDMS protection strategy, which allowed for high yields of the desired product while minimizing side reactions .

Case Study 2: Asymmetric Synthesis

In another study, researchers utilized (2S)-2-[[tert-butyldimethylsilyloxy]methyl]-4-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester as a chiral auxiliary to synthesize a series of enantiomerically enriched compounds. The results indicated that this approach significantly improved the selectivity and yield of the target molecules, showcasing its utility in producing pharmaceuticals with specific stereochemistry .

Data Table: Comparison of Applications

Application AreaDescriptionExample Use Case
Organic SynthesisProtecting group for alcohols and aminesSelective protection during multi-step synthesis
Medicinal ChemistryAntiviral and anticancer activityDevelopment of antiviral agents
Asymmetric SynthesisChiral auxiliary for producing enantiomerically pure drugsSynthesis of chiral pharmaceuticals

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons

Compound Name (CAS RN) Molecular Formula Substituents/Features Key Applications/Properties References
Target Compound (Not specified) ~C₁₆H₂₉NO₄Si 1-tert-butyl ester, 2-(TBS-OCH₂), 4-oxo High stability, peptide synthesis intermediate, fluoride-labile protection
tert-Butyl L-Pyroglutamate (35418-16-7) C₉H₁₅NO₃ 5-oxo (pyroglutamate), tert-butyl ester Amino acid protection, chiral building block for peptidomimetics
(2S,4S)-4-(Methoxymethyl)-1-tert-Boc-pyrrolidine-2-carboxylic acid (1378388-16-9) ~C₁₂H₂₁NO₅ 1-tert-butyl ester, 4-methoxymethyl, 2-carboxylic acid Intermediate for kinase inhibitors, polar substituent enhances solubility
(2S,4S)-4-(2-Chloro-5-methylphenoxy)-1-tert-Boc-pyrrolidine-2-carboxylic Acid (1217627-98-9) C₁₇H₂₂ClNO₅ 1-tert-butyl ester, 4-(2-chloro-5-methylphenoxy) Bulky aromatic substituent for receptor-targeted drug design; irritant (Xi hazard class)
(2S,4R)-4-Fluoro-2-(methoxy-methyl-carbamoyl)-1-tert-butyl ester (1232835-03-8) C₁₂H₂₁FN₂O₄ 1-tert-butyl ester, 4-fluoro, 2-carbamoyl Fluorinated analog for metabolic stability studies; potential protease inhibitor scaffold
(2S,4R)-4-Hydroxy-2-methyl-1-tert-butyl ester (114676-61-8) ~C₁₁H₂₁NO₃ 1-tert-butyl ester, 4-hydroxy, 2-methyl Chiral alcohol intermediate; used in β-turn mimetics and macrocyclic compounds

Stability and Reactivity

  • TBS vs. SEM Protection : The TBS group in the target compound offers superior stability under acidic conditions compared to SEM (2-(trimethylsilyl)ethoxymethyl) groups, which require harsher hydrolysis (e.g., MgBr₂) .
  • tert-Butyl Ester vs. Benzyloxycarbonyl: The tert-butyl ester in the target compound is more resistant to hydrogenolysis than benzyloxycarbonyl (Cbz) groups, simplifying deprotection steps .

Research Findings and Trends

  • Yield Optimization : The target compound’s synthesis achieves near-quantitative yields (99%), outperforming SEM-based routes (72–92%) .
  • Hazard Profiles : Most analogs (e.g., CAS 1217627-98-9) are classified as irritants (Xi), necessitating standard lab precautions .

Q & A

Q. Key Considerations :

  • Solvent choice (DCM or acetonitrile) impacts reaction kinetics .
  • Purification often requires column chromatography (silica gel, hexane/ethyl acetate gradient) .

How can researchers ensure high purity of the compound, and what analytical methods are most effective?

Basic Question
Purity Analysis :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) at 1.0 mL/min; retention time ~12.3 minutes .
  • NMR : Key signals include δ 1.05 (s, 9H, t-butyl), δ 0.20 (s, 6H, Si(CH₃)₂), and δ 4.30 (m, 1H, pyrrolidine C-H) .
  • Mass Spectrometry : Expected [M+H]⁺ = 358.2 (calculated for C₁₅H₂₉NO₄Si) .

Q. Impurity Identification :

  • Monitor for deprotected intermediates (e.g., free hydroxyl group at δ 3.50 in ¹H NMR) or epimerization via chiral HPLC .

What advanced strategies improve synthesis scalability and yield in complex reaction systems?

Advanced Question
Flow Chemistry : Continuous flow reactors enhance efficiency by maintaining precise temperature control (e.g., 50°C) and reducing side reactions (e.g., overprotection) .
Catalyst Optimization :

  • Use DMAP (4-dimethylaminopyridine) to accelerate Boc protection (yield increase from 75% to 92%) .
  • Microwave-assisted synthesis reduces reaction time (e.g., cyclization step from 6 hours to 30 minutes) .

Table 1 : Comparison of Synthetic Methods

MethodYield (%)Time (h)Key Advantage
Batch (Traditional)68–7512–24Low equipment cost
Flow Reactor85–904–6Scalability
Microwave-Assisted88–920.5–2Rapid kinetics

How does the compound’s stability vary under different storage and reaction conditions?

Advanced Question
Stability Challenges :

  • Hydrolysis : The TBDMS group is sensitive to acidic conditions (e.g., pH < 5 accelerates cleavage). Store at –20°C in anhydrous DCM or THF .
  • Thermal Degradation : Above 40°C, Boc group decomposition occurs; monitor via TGA (5% weight loss at 120°C) .

Q. Mitigation Strategies :

  • Add molecular sieves (3Å) during storage to prevent moisture ingress .
  • Use buffered solutions (pH 7–8) in biological assays to maintain integrity .

What is the role of Boc and TBDMS protecting groups in modulating reactivity?

Basic Question

  • Boc Group : Provides steric hindrance, preventing nucleophilic attack on the pyrrolidine nitrogen. Removable via TFA (trifluoroacetic acid) .
  • TBDMS Group : Stabilizes the hydroxyl group against oxidation and β-elimination. Cleaved selectively with TBAF (tetrabutylammonium fluoride) .

Methodological Tip : Sequential deprotection (Boc first with TFA, then TBDMS with TBAF) avoids side reactions .

How can contradictory data on the compound’s reactivity be resolved during experimental design?

Advanced Question
Case Study : Discrepancies in cyclization yields (60% vs. 85%) may arise from solvent polarity or catalyst loading.
Resolution Steps :

DoE (Design of Experiments) : Vary solvents (DCM vs. THF) and bases (Et₃N vs. DBU) to identify optimal conditions .

Kinetic Analysis : Use in-situ FTIR to monitor reaction progress and intermediate stability .

Table 2 : Reactivity Under Different Conditions

ConditionCyclization Yield (%)Byproduct Formation
DCM + Et₃N72<5%
THF + DBU8810%

What biological or mechanistic insights have been reported for this compound?

Advanced Question
Mechanistic Studies :

  • The tert-butyl ester enhances membrane permeability in cellular assays .
  • The TBDMS group reduces metabolic degradation in liver microsomes (t₁/₂ increase from 1.2 to 4.5 hours) .

Q. Applications :

  • Intermediate in protease inhibitor synthesis (e.g., HIV-1 protease) .
  • Used to study stereochemical effects on enzyme binding (e.g., chiral HPLC separation of diastereomers) .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Question
PPE Requirements :

  • Gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .
    Emergency Measures :
  • In case of inhalation, move to fresh air and consult a physician .
    Waste Disposal :
  • Neutralize with 10% NaOH before disposal to hydrolyze reactive groups .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.